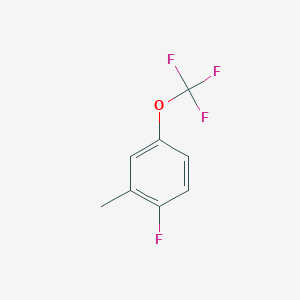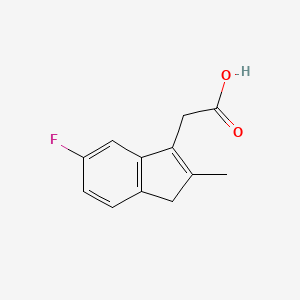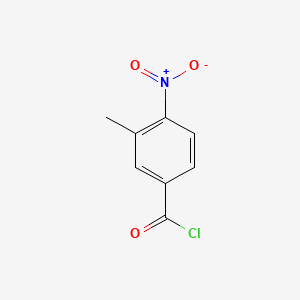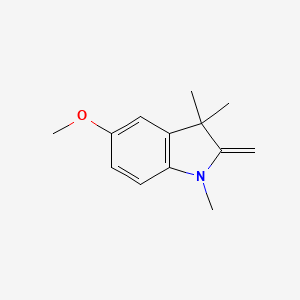
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is a fluorinated aromatic molecule that contains both a trifluoromethyl and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential applications in materials science, pharmaceuticals, and as an intermediate in organic synthesis due to the unique properties imparted by the fluorine atoms.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. However, methods such as electrochemical fluorination have been employed to introduce fluorine atoms into aromatic compounds, as seen in the synthesis of perfluorocyclohexane derivatives from trifluoromethyl-substituted benzenes . Additionally, the synthesis of complex fluoroaromatics can involve palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which is a common feature in polyfluoro-substituted benzenes . The introduction of bulky triisopropylsilyl groups in 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene leads to a crowded molecular structure, as confirmed by X-ray crystallography .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic substitutions where fluorine atoms can be replaced by other functional groups. For example, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes demonstrates the influence of vinylic fluorines on facilitating otherwise disfavored processes . The radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue indicates the potential for creating fluorine-18 labeled compounds for imaging applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly affected by the presence of fluorine atoms. The fluorine atoms can enhance the thermal stability, lower moisture absorption, and improve hygrothermal stability of materials such as soluble fluoro-polyimides . The photophysical properties, including fluorescence spectra and quenching of singlet state emission, are also influenced by the fluorine substituents, as observed in various fluoro(trifluoromethyl)benzenes . The electrochemical properties, such as oxidation potentials, are altered in fluorinated compounds like toluene and its fluorinated derivatives .
Applications De Recherche Scientifique
Synthesis and Reactivity
Fluorinated compounds, such as 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene, are crucial intermediates in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. A practical synthesis approach for similar compounds involves cross-coupling reactions, highlighting the importance of developing efficient synthetic routes for fluorinated aromatics (Qiu et al., 2009) [https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. These methodologies are foundational for the synthesis of complex fluorinated molecules, potentially including 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene.
Environmental Considerations
The biodegradation of fluorinated compounds is a critical area of research due to the environmental persistence of per- and polyfluoroalkyl substances (PFAS). Studies on the biodegradation pathways of fluorinated surfactants and their metabolites provide insights into the environmental fate of these compounds (Frömel & Knepper, 2010) [https://consensus.app/papers/biodegradation-fluorinated-substances-frömel/b86e3e31e9965291b3f64c469ddc8e7e/?utm_source=chatgpt]. Understanding the degradation mechanisms of fluorinated compounds like 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is essential for assessing their environmental impact and designing greener alternatives.
Material Science Applications
In material science, the incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. For instance, fluorocarbon refrigerants and their synthesis represent an area where fluorinated compounds play a vital role in developing environmentally friendly and efficient refrigerants (Sicard & Baker, 2020) [https://consensus.app/papers/fluorocarbon-refrigerants-syntheses-past-present-sicard/6c4de3b24a675922b7c5b5145ecf2616/?utm_source=chatgpt]. Similarly, the unique properties of fluorinated compounds could be leveraged in designing new materials with enhanced performance characteristics.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-2-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIIVLZXUJESW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382581 |
Source


|
| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
CAS RN |
86256-57-7 |
Source


|
| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














